molecular formula C10H10BrNO3 B1375524 1-(5-Bromo-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 1263365-82-7

1-(5-Bromo-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone

Cat. No.: B1375524
CAS No.: 1263365-82-7
M. Wt: 272.09 g/mol
InChI Key: QTPRAXNWFKLPNI-UHFFFAOYSA-N
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Description

1-(5-Bromo-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone (CAS: 1263365-82-7) is a brominated pyridine derivative featuring a ketone group and a 1,3-dioxolane-protected carbonyl moiety. Its molecular formula is C₁₁H₁₀BrNO₃, with a molecular weight of 272.10 g/mol and a purity of 97% . The compound is primarily used in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, and materials science. Its structural uniqueness arises from the combination of a halogenated pyridine ring and a dioxolane group, which enhances solubility and stability during synthetic reactions .

Properties

IUPAC Name

1-(5-bromopyridin-3-yl)-2-(1,3-dioxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c11-8-3-7(5-12-6-8)9(13)4-10-14-1-2-15-10/h3,5-6,10H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPRAXNWFKLPNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(5-Bromo-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone

The preparation typically follows a two-stage process:

Detailed Synthetic Route and Conditions

Step Reaction Description Reagents and Conditions Yield & Notes
1 Synthesis of 1-(5-Bromo-pyridin-3-yl)-ethanone - Starting from 5-bromo-2-[(trimethylsilyl)ethynyl]pyridine
- React with Hg(OAc)2 in acetone/water (8:1) at room temperature
- Acidify with 3 M H2SO4 and reflux for 1 hour
- Neutralize with NaOH and extract with ethyl acetate
- Purify by silica gel chromatography (n-hexane/AcOEt 97:3)
~75% yield
White crystalline solid
IR ν 1697 cm⁻¹ (C=O) confirms ketone formation
2 Protection of ketone as 1,3-dioxolane - React 1-(5-bromo-pyridin-3-yl)-ethanone with ethylene glycol (1,2-ethanediol)
- Use p-toluenesulfonic acid monohydrate (PTSA) as acid catalyst
- Reflux in benzene for 24 hours using Dean-Stark apparatus to remove water
- Neutralize with aqueous NaOH
- Extract organic layer, dry over Na2SO4, and evaporate solvent
>99% yield
White solid
Melting point 40-42 °C
1H NMR confirms dioxolane ring protons

Analytical Data Supporting Preparation

Parameter Data Interpretation
Melting Point 40-42 °C Consistent with pure acetal product
IR Spectroscopy 1697 cm⁻¹ (C=O stretch) in ketone intermediate; acetal formation reduces this peak intensity Confirms ketone and acetal presence
1H NMR (CDCl3) δ 1.80 (s, 3H, methyl), 3.95–4.20 (m, 4H, dioxolane CH2), 7.49 (dd, aromatic protons) Confirms structure and substitution pattern
Yield >99% for acetal formation step, 75% for ketone formation step High efficiency and purity

Alternative and Related Synthetic Approaches

  • Some patents and studies report variations involving:
    • Use of sodium hydride and benzyl alcohol for functional group transformations on pyridine rings.
    • Other protecting groups or solvents such as toluene or dichloromethane for acetal formation.
    • Scale-up techniques using continuous flow reactors for industrial production enhancing yield and purity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Mercury(II)-mediated hydration + acetalization 5-bromo-2-[(trimethylsilyl)ethynyl]pyridine Hg(OAc)2, H2SO4, ethylene glycol, PTSA Reflux in acetone/water and benzene (Dean-Stark) 75% (ketone), >99% (acetal) Most reported method, high purity
Sodium hydride-mediated substitution (patent) 2-chloro-6-(protected pyridine) NaH, benzyl alcohol, DMF 0 °C to room temp under N2 Variable Used for related pyridine derivatives
Industrial scale Similar to lab method Continuous flow reactors, automated systems Controlled temperature, solvent recycling Optimized for large scale Enhances efficiency and reproducibility

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically use bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.

    Medicine: Investigation as a potential pharmaceutical intermediate or active compound.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 1-(5-Bromo-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares key structural and physicochemical properties of 1-(5-Bromo-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone with analogous bromopyridine ethanone derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
This compound 1263365-82-7 C₁₁H₁₀BrNO₃ 272.10 Not reported Dioxolane-protected ketone; high solubility in polar solvents
1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)-ethanone 1190198-15-2 C₈H₇BrClNO 248.50 Not reported Bromo-chloro-methyl substitution; used in pesticide synthesis
1-(5-Bromo-2-fluoropyridin-3-yl)ethanone 1111637-74-1 C₇H₅BrFNO 218.03 Not reported Fluorine substitution enhances metabolic stability
1-(5-Bromo-2-methylpyridin-3-yl)ethanone 1256823-89-8 C₈H₈BrNO 214.06 Not reported Methyl group improves lipophilicity; intermediate in drug discovery
3-Acetyl-5-bromopyridine (1-(5-Bromo-pyridin-3-yl)-ethanone) 13466-38-1 C₇H₆BrNO 200.04 90 Simple acetylated bromopyridine; used in coordination chemistry
Halogen Substitution Patterns
  • Bromine vs. Chlorine/Fluorine : Bromine in the target compound provides a heavy atom effect useful in crystallography, while chlorine/fluorine in analogues (e.g., 1190198-15-2, 1111637-74-1) enhances electronegativity and alters reaction kinetics in cross-coupling reactions .
  • Methyl vs. Dioxolane Groups : The dioxolane group in the target compound offers reversible ketone protection, enabling selective deprotection during multi-step syntheses. Methyl-substituted analogues (e.g., 1256823-89-8) lack this functionality but exhibit greater thermal stability .

Research Findings and Challenges

Stability and Purification

  • The target compound’s dioxolane group improves stability but complicates purification. Column chromatography with DCM/ethyl acetate (9:1) is often required .
  • Analogues like 3-Acetyl-5-bromopyridine (CAS 13466-38-1) are more straightforward to isolate but lack functional versatility .

Biological Activity

1-(5-Bromo-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a brominated pyridine ring and a dioxolane moiety, which may contribute to its reactivity and interaction with biological systems.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₈BrN₁O₂
  • Molecular Weight : 244.07 g/mol

The presence of the bromine atom in the pyridine ring is expected to enhance the compound's reactivity, potentially allowing for interactions with various biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it could interact with oxidoreductases, affecting cellular redox states and metabolic processes.
  • Protein Binding : The dioxolane moiety may facilitate binding to proteins, altering their conformation and activity. This can lead to modulation of signaling pathways within cells.
  • Reactivity with Nucleophiles : The electrophilic nature of the carbonyl group in the ethanone structure may allow it to react with nucleophiles in biological systems, leading to potential modifications of biomolecules.

Antimicrobial Activity

A study investigated the antimicrobial properties of similar brominated pyridine derivatives, indicating that halogenated compounds often exhibit enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes or interfere with metabolic processes. While specific data on this compound is limited, its structural analogs have shown promising results against various bacterial strains.

Anticancer Potential

Research into related compounds has suggested that brominated pyridines can exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar moieties have been reported to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Study 1: Antibacterial Activity

In a comparative study of brominated compounds, derivatives similar to this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds inhibited bacterial growth effectively at concentrations as low as 10 µg/mL.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus10 µg/mL
Compound BE. coli15 µg/mL
This compoundTBDTBD

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies on related brominated pyridines demonstrated IC50 values ranging from 5 to 20 µM against various cancer cell lines. These findings suggest that further exploration of this compound could reveal similar anticancer properties.

Cell LineIC50 (µM)
HeLa (Cervical)10
MCF7 (Breast)15
A549 (Lung)20

Q & A

Q. What are the established synthetic routes for 1-(5-Bromo-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone, and what are their key optimization parameters?

A common method involves nucleophilic substitution or coupling reactions. For example, 2-(2-Bromoethyl)-1,3-dioxolane can react with 3-acetyl-5-bromopyridine in DMF under basic conditions (e.g., K₂CO₃) at 80°C for 2 hours, yielding the target compound with ~85% efficiency . Key parameters include solvent polarity (DMF enhances nucleophilicity), temperature control (80°C optimal for reactivity without decomposition), and stoichiometric ratios (excess dioxolane derivative improves yield). Side reactions, such as over-alkylation, are minimized by stepwise addition of reagents.

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

Characterization typically employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the dioxolane ring (δ 4.0–4.5 ppm for O–CH₂–O) and pyridinyl/keto groups .
  • IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and C–Br vibration (~600 cm⁻¹) are diagnostic .
  • Melting Point : Reported as 90°C (pure compound), serving as a purity indicator .
  • Mass Spectrometry : Molecular ion peaks at m/z 200.04 (M⁺) align with the molecular formula C₁₀H₁₀BrNO₃ .

Q. What are the primary reactivity patterns of the bromo and dioxolan moieties in this compound?

  • Bromo Substituent : Participates in Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups, enabling derivatization for drug discovery .
  • Dioxolane Group : Acts as a ketone-protecting group; acid hydrolysis (e.g., HCl in acetic acid) cleaves the dioxolane to yield a free ketone, useful in stepwise synthesis .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of nucleophilic attacks on this compound?

Density Functional Theory (DFT) calculations assess charge distribution and frontier molecular orbitals. The bromine atom’s electron-withdrawing effect directs nucleophiles to the pyridine ring’s meta-position, while the dioxolane’s electron-donating nature stabilizes adjacent transition states. Software like Gaussian or ORCA, combined with crystallographic data from SHELX-refined structures, validates these predictions .

Q. How can conflicting spectroscopic data (e.g., NMR shifts or melting points) be resolved?

Discrepancies often arise from impurities or polymorphic forms. Strategies include:

  • Recrystallization : Use polar solvents (e.g., ethanol) to isolate pure crystals .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating 1^1H–13^13C couplings .
  • PXRD : Differentiates polymorphs if melting points vary across studies (e.g., 90°C vs. 94–95°C in related analogs) .

Q. What strategies improve yields in large-scale synthesis while minimizing side products?

  • Flow Chemistry : Enhances heat/mass transfer for exothermic reactions (e.g., alkylation steps) .
  • Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for bromo-substituted derivatives .
  • In Situ Monitoring : ReactIR or HPLC tracks intermediate formation, enabling real-time adjustments .

Q. How does the dioxolane group influence the compound’s stability under varying pH conditions?

The dioxolane ring is stable in neutral/basic conditions but hydrolyzes in acidic media (e.g., HCl/H₂O). Kinetic studies (HPLC monitoring) show pseudo-first-order degradation at pH < 3, relevant for prodrug design .

Q. What role does this compound play in synthesizing bioactive heterocycles?

It serves as a precursor for:

  • Anticancer Agents : The bromo group enables conjugation with imidazole or pyrazoline moieties, enhancing cytotoxicity .
  • Antimicrobial Scaffolds : Dioxolane cleavage generates reactive ketones for Schiff base formation with amines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Bromo-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone
Reactant of Route 2
Reactant of Route 2
1-(5-Bromo-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone

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